4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Lipophilicity Aqueous solubility Drug-likeness

4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1135901-61-9) is a conformationally constrained bicyclic amino acid derivative belonging to the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) chemotype. The core scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric backbone for multiple therapeutic target classes including angiotensin II type 2 (AT₂) receptor antagonists (e.g., PD 123319, PD , semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibitors , and tumor necrosis factor α (TNFα) modulators.

Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
CAS No. 1135901-61-9
Cat. No. B3083085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
CAS1135901-61-9
Molecular FormulaC19H17N3O3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1C(NC(C2=C1NC=N2)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)O
InChIInChI=1S/C19H17N3O3/c23-19(24)16-10-15-18(21-11-20-15)17(22-16)12-5-4-8-14(9-12)25-13-6-2-1-3-7-13/h1-9,11,16-17,22H,10H2,(H,20,21)(H,23,24)
InChIKeyVPFGQLPLXHCVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1135901-61-9): Core Scaffold & Pharmacophore Context


4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1135901-61-9) is a conformationally constrained bicyclic amino acid derivative belonging to the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) chemotype [1][2]. The core scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric backbone for multiple therapeutic target classes including angiotensin II type 2 (AT₂) receptor antagonists (e.g., PD 123319, PD 123177) [3], semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibitors [4], and tumor necrosis factor α (TNFα) modulators [5]. This particular analogue features a 3-phenoxyphenyl substituent at the 4-position of the tetrahydroimidazopyridine ring system, a free carboxylic acid at the 6-position, and an unsubstituted imidazole NH, yielding a molecular formula of C₁₉H₁₇N₃O₃ (MW 335.36 g/mol) and a computed XLogP3-AA of 0.1 [1].

Why 4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid Cannot Be Replaced by Generic Spinacine or PD-Class AT₂ Antagonists


The imidazo[4,5-c]pyridine-6-carboxylic acid scaffold exhibits profound target engagement divergence depending on the specific position and nature of aromatic substitution. While 5-diphenylacetyl-substituted analogues such as PD 123319 achieve potent, selective AT₂ receptor antagonism (IC₅₀ = 34 nM) [1], and 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives lacking the 6-carboxylic acid are disclosed as SSAO/VAP-1 inhibitors [2], the 4-(3-phenoxyphenyl) substitution pattern on this compound confers a distinct pharmacophore geometry and an XLogP3-AA of 0.1—dramatically lower than PD 123319's XLogP3-AA of 4.4 [3][4]. This >4-log-unit difference in lipophilicity fundamentally alters aqueous solubility, membrane permeability, protein binding, and off-target promiscuity risk, making simple interchange with lipophilic AT₂ clinical probes or unsubstituted spinacine invalid for any experiment requiring translatable potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1135901-61-9) Against Closest Analogs


Hydrophilicity Advantage: XLogP3-AA of 0.1 vs. PD 123319 (XLogP3-AA = 4.4)

The target compound exhibits a computed XLogP3-AA of 0.1 [1], in stark contrast to the prototypical AT₂ antagonist PD 123319 (diphenylacetyl-substituted imidazo[4,5-c]pyridine-6-carboxylic acid), which has an XLogP3-AA of 4.4 [2]. This difference exceeds four log units, placing the target compound in a substantially different hydrophilicity space. The low lipophilicity correlates with reduced non-specific protein binding and a lower risk of phospholipidosis or hERG channel blockade—properties that are problematic for many polyaromatic AT₂ ligands [3].

Lipophilicity Aqueous solubility Drug-likeness Off-target promiscuity

Structural Derivatization Capacity: Free 6-Carboxylic Acid vs. Diphenylacetyl-Capped PD 123319

The target compound retains a free, underivatized 6-carboxylic acid group (pKₐ ~3-4 estimated) and an unsubstituted imidazole N-H, providing two chemically orthogonal handles for further functionalization—amide coupling at the acid and alkylation/arylation at the imidazole nitrogen. In contrast, PD 123319 contains a diphenylacetyl amide at the 5-position and a 4-(dimethylamino)-3-methylbenzyl group at N-1, fully occupying these positions [1][2]. The target compound's molecular weight (335.36 g/mol) is 173.2 g/mol lower than PD 123319 (508.6 g/mol), offering greater ligand efficiency potential [3][4].

Synthetic tractability Chemical probe development Structure-activity relationship Conjugation

Commercial Purity and ISO-Certified Procurement: NLT 98% vs. Unspecified-Grade Generic Spinacine

The target compound is commercially supplied at NLT 98% purity under ISO-certified quality systems by specialized manufacturers , whereas generic spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, CAS 59981-63-4) is often available only at technical or unspecified grades with variable impurity profiles . The defined purity specification ensures lot-to-lot consistency, which is critical for quantitative biochemical assays and analytical method validation.

Analytical reference standard Procurement quality ISO certification Reproducibility

Multi-Target Scaffold Potential: AT₂ / SSAO / TNFα Pharmacophore Access vs. Single-Target PD 123319

The imidazo[4,5-c]pyridine-6-carboxylic acid scaffold is validated across at least three distinct target families: AT₂ receptor (IC₅₀ = 34 nM for PD 123319) [1], SSAO/VAP-1 enzyme inhibition [2], and TNFα modulation [3]. Critically, the 4-position aryl substitution pattern on this compound—rather than the 5-diphenylacetyl of PD 123319—may redirect target engagement toward SSAO or TNFα pharmacology, as SAR studies reveal that substitution position is a primary determinant of target selectivity within this chemotype [4]. This multi-target accessibility makes the compound a versatile starting point for phenotypic screening or chemoproteomic target identification, unlike PD 123319 which is narrowly optimized for AT₂.

Target deconvolution Polypharmacology Scaffold repurposing Kinase inhibitor

Ligand Efficiency Potential: Low Heavy Atom Count vs. PD-Class AT₂ Antagonists

With a molecular weight of 335.36 g/mol and 25 heavy atoms, the target compound is substantially smaller and less complex than PD 123319 (508.6 g/mol; 38 heavy atoms) or PD 123177 (similar MW >500 g/mol) [1][2][3]. Lower heavy atom count typically correlates with higher ligand efficiency indices (LE >0.3 kcal/mol per heavy atom being desirable for fragment and lead-like space). Although direct binding data for the target compound are unavailable, its physicochemical profile (MW 335, logP 0.1, 3 HBD, 5 HBA) positions it within favorable lead-like chemical space (Congreve rule: MW <460, logP -4 to 4.2) [4].

Ligand efficiency Fragment-based drug discovery Lead optimization Molecular complexity

Optimal Application Scenarios for 4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1135901-61-9)


Hydrophilic Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting GPCRs or Amine Oxidases

With an XLogP3-AA of 0.1 and a molecular weight of 335.36 g/mol, this compound is ideally suited as a fragment-sized, water-soluble starting point for FBDD campaigns [1]. Its free 6-carboxylic acid enables rapid amide library synthesis, while the 3-phenoxyphenyl group provides an initial hydrophobic contact that can be optimized. The spinacine core has precedent for binding AT₂ receptors, SSAO/VAP-1, and modulating TNFα [2][3][4], making the compound a logical entry point for fragment screening against these target classes where aqueous solubility and minimal non-specific binding are essential for reliable biophysical assay readouts (SPR, NMR, ITC).

Chemical Probe Derivatization for Chemoproteomics and Target Deconvolution

The presence of a free carboxylic acid allows straightforward conjugation to biotin, fluorophores, or photoaffinity labels via amide bond formation, while the unsubstituted imidazole NH permits additional N-alkylation for linker attachment [1]. This dual-handle functionality is absent in fully substituted AT₂ probes like PD 123319 [5]. Researchers conducting affinity-based protein profiling (AfBPP) or cellular thermal shift assays (CETSA) to identify novel targets engaged by the imidazo[4,5-c]pyridine chemotype will find this compound the most synthetically accessible precursor for probe generation.

High-Throughput Screening (HTS) as a Structurally Novel Control for AT₂, SSAO, or TNFα Assays

The 4-(3-phenoxyphenyl) substitution pattern is distinct from the well-characterized 5-diphenylacetyl motif of PD 123319 and PD 123177 [2][5]. For screening laboratories validating novel AT₂ or SSAO assays, this compound can serve as an orthogonal chemotype control—confirming that observed assay signals are scaffold-dependent rather than assay artifact. Its high purity (NLT 98%) and ISO-certified quality ensure reproducible concentration-response curves, meeting the documentation requirements of industrial HTS campaigns.

Building Block for Parallel Medicinal Chemistry Libraries Exploring Positional SAR

The imidazo[4,5-c]pyridine-6-carboxylic acid core permits systematic variation at N-1, N-3, N-5, and C-4 positions. The compound already provides a defined 4-(3-phenoxyphenyl) substitution, leaving the synthetically tractable 6-COOH and NH positions free for parallel diversification [1]. This contrasts with PD 123319 where all key positions are occupied [5]. Medicinal chemistry teams aiming to map the complete SAR landscape of the imidazo[4,5-c]pyridine chemotype across AT₂, SSAO, and TNFα targets can use this compound as a key intermediate for generating focused libraries of 20-200 analogues via amide coupling or reductive amination in a single synthetic step.

Quote Request

Request a Quote for 4-(3-Phenoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.